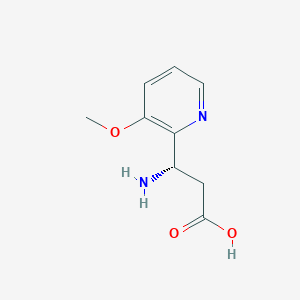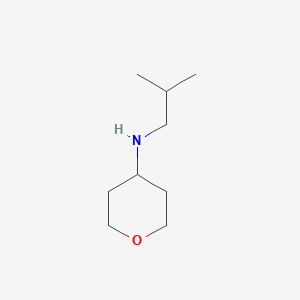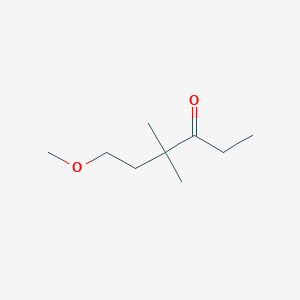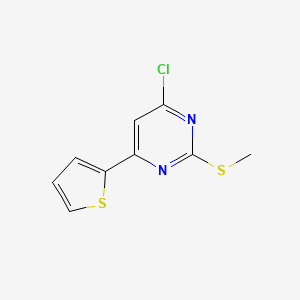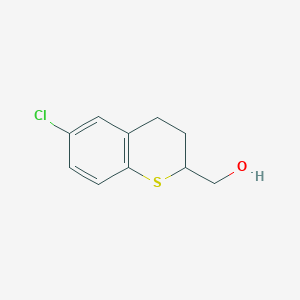
(6-Chlorothiochroman-2-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Chlorothiochroman-2-YL)methanol is an organic compound that belongs to the class of thiochromans It is characterized by the presence of a chlorine atom at the 6th position and a methanol group attached to the 2nd position of the thiochroman ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chlorothiochroman-2-YL)methanol typically involves the condensation reaction of 6-chlorothiochroman-4-one with hydrazides such as benz hydrazide, nicotinic hydrazide, isonicotinic hydrazide, or p-toluic hydrazide . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Chlorothiochroman-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiochroman derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: 6-Chlorothiochroman-2-carboxylic acid.
Reduction: 6-Chlorothiochroman.
Substitution: 6-Aminothiochroman-2-YL)methanol or 6-Thiochroman-2-YL)methanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential antimicrobial activity against various bacterial and fungal strains.
Industry: It can be used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (6-Chlorothiochroman-2-YL)methanol involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing mitochondrial membrane potential loss.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chlorothiochroman-4-one: A precursor in the synthesis of (6-Chlorothiochroman-2-YL)methanol.
6-Aminothiochroman-2-YL)methanol: A derivative obtained through nucleophilic substitution reactions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H11ClOS |
|---|---|
Molekulargewicht |
214.71 g/mol |
IUPAC-Name |
(6-chloro-3,4-dihydro-2H-thiochromen-2-yl)methanol |
InChI |
InChI=1S/C10H11ClOS/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h2,4-5,9,12H,1,3,6H2 |
InChI-Schlüssel |
OJAXJVBCRBSRTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)Cl)SC1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



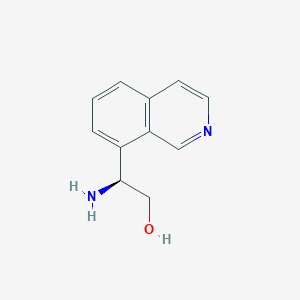
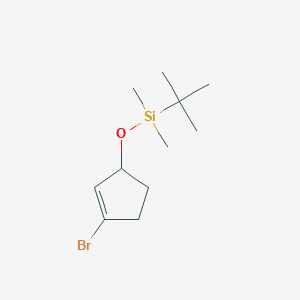
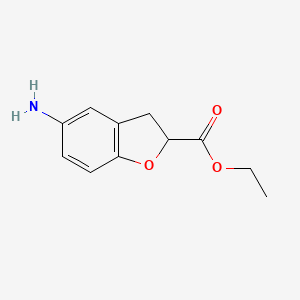
![6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)nicotinic acid](/img/structure/B13042669.png)
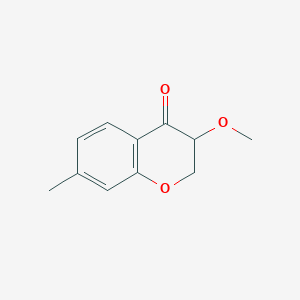
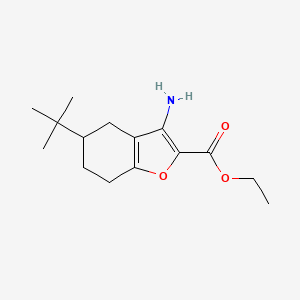
![(1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042682.png)

